molecular formula C13H23NO B13256991 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

Cat. No.: B13256991
M. Wt: 209.33 g/mol
InChI Key: GMSUKELKMRJWFW-UHFFFAOYSA-N
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Description

2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C13H23NO. This compound features a cyclohexane ring substituted with an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohex-3-en-1-ylmethylamine with cyclohexanone under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of various substituted cyclohexylamine derivatives.

Scientific Research Applications

2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxyethanol
  • 2-[(Cyclohex-3-en-1-ylmethyl)amino]ethanol

Uniqueness

Compared to similar compounds, 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol has a unique combination of a cyclohexane ring with both an amino and hydroxyl group, providing distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2-(cyclohex-3-en-1-ylmethylamino)cyclohexan-1-ol

InChI

InChI=1S/C13H23NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-2,11-15H,3-10H2

InChI Key

GMSUKELKMRJWFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NCC2CCC=CC2)O

Origin of Product

United States

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